L-Fucose-1-phosphate disodium salt is classified as a carbohydrate and a phosphate ester. It is part of the broader category of sugar phosphates, which are crucial intermediates in various metabolic pathways.
The synthesis of L-fucose-1-phosphate disodium salt can be achieved through two primary methods: enzymatic synthesis and chemical synthesis.
The enzymatic method often requires specific cofactors (e.g., ATP) for the phosphorylation process. The yield and efficiency of the reaction can be influenced by factors such as temperature, pH, and substrate concentration. For example, studies have shown that fucokinase exhibits optimal activity at temperatures between 30°C to 50°C .
L-Fucose-1-phosphate disodium salt has a complex molecular structure characterized by its sugar backbone and phosphate group. The compound can be represented by the following structural formula:
C[C@@H]3O[C@H](OP(O)(O)=O)[C@@H](O)[C@H](O)[C@@H]3O
1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6+/m..0/s1
The molecular weight of L-fucose-1-phosphate disodium salt is approximately 308.23 g/mol. Its structure includes multiple hydroxyl groups contributing to its solubility in water.
L-Fucose-1-phosphate disodium salt can undergo several chemical reactions:
The conditions for these reactions vary based on the reagents used and may require specific temperatures and pH levels to optimize yields.
L-Fucose-1-phosphate disodium salt acts primarily as a substrate in metabolic pathways involving fucosylation. It is converted into GDP-L-fucose through enzymatic reactions involving fucokinase and GDP-L-fucose synthetase. This conversion is critical for modifying glycoproteins and glycolipids, influencing cell signaling, immune responses, and cell adhesion processes .
The compound has a melting point that varies based on purity but generally remains stable within physiological pH ranges.
L-Fucose-1-phosphate disodium salt has diverse applications across various scientific fields:
CAS No.:
CAS No.: 52452-77-4
CAS No.: 51249-33-3
CAS No.: 96313-98-3
CAS No.: 370870-81-8